molecular formula C18H28N2O3S B3653124 N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide

N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3653124
M. Wt: 352.5 g/mol
InChI Key: LYIRLVPMVQQVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cycloheptyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 2,4-dimethylaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2,4-dimethyl-N-methylsulfonylaniline.

    Acylation Reaction: The resulting 2,4-dimethyl-N-methylsulfonylaniline is then acylated with chloroacetic acid to form 2-(2,4-dimethyl-N-methylsulfonylanilino)acetic acid.

    Cycloheptylation: Finally, the acetic acid derivative is reacted with cycloheptylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thiols, amines, and other nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(2,4-dimethylphenoxy)acetamide
  • N-cyclohexyl-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide

Uniqueness

N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide is unique due to the presence of the cycloheptyl group and the specific arrangement of functional groups

Properties

IUPAC Name

N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14-10-11-17(15(2)12-14)20(24(3,22)23)13-18(21)19-16-8-6-4-5-7-9-16/h10-12,16H,4-9,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIRLVPMVQQVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.